molecular formula C13H8FN3OS B10899160 4-cyano-2-fluoro-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide

4-cyano-2-fluoro-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide

Cat. No.: B10899160
M. Wt: 273.29 g/mol
InChI Key: NZLJPFGAJZBMMF-LZYBPNLTSA-N
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Description

4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide is a chemical compound with the molecular formula C13H8FN3OS. It is a member of the benzohydrazide family, characterized by the presence of a cyano group, a fluorine atom, and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide typically involves the condensation of 2-fluorobenzohydrazide with thiophene-2-carbaldehyde. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent. The reaction conditions are generally mild, and the product is obtained in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide is unique due to the presence of both a cyano group and a fluorine atom, which can significantly influence its reactivity and interactions. The thiophene ring also imparts specific electronic properties, making it distinct from other benzohydrazide derivatives.

Properties

Molecular Formula

C13H8FN3OS

Molecular Weight

273.29 g/mol

IUPAC Name

4-cyano-2-fluoro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H8FN3OS/c14-12-6-9(7-15)3-4-11(12)13(18)17-16-8-10-2-1-5-19-10/h1-6,8H,(H,17,18)/b16-8+

InChI Key

NZLJPFGAJZBMMF-LZYBPNLTSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)C#N)F

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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